Val-Ile

Description

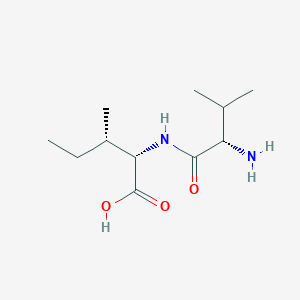

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-5-7(4)9(11(15)16)13-10(14)8(12)6(2)3/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVLWFYAPWAQMU-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426666 | |

| Record name | L-Valyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20556-14-3 | |

| Record name | L-Valyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Val-Ile Dipeptide: Structure, Properties, and Experimental Analysis

Introduction

The Val-Ile dipeptide, composed of the amino acids valine and isoleucine, is a fundamental biomolecule resulting from protein catabolism or digestion.[1] As with many dipeptides, this compound is more than a simple metabolic intermediate; such molecules can exhibit distinct physiological and cell-signaling properties.[1][2] This technical guide provides a comprehensive overview of the this compound dipeptide, detailing its chemical structure, physicochemical properties, and the experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this dipeptide's core attributes.

Chemical Structure and Identification

This compound, or Valyl-Isoleucine, is a dipeptide where the N-terminus is valine and the C-terminus is isoleucine. The two amino acid residues are linked by a peptide bond formed between the carboxyl group of valine and the amino group of isoleucine.

Table 1: Chemical Identifiers for this compound (L-Valyl-L-Isoleucine)

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | (2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoic acid | [3] |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [3][4] |

| Canonical SMILES | CC(C)--INVALID-LINK--N--INVALID-LINK--CC)C(=O)O)N | [3] |

| InChIKey | BCXBIONYYJCSDF-CIUDSAMLSA-N | [4] |

| CAS Number | 41017-96-3 |[4] |

Physicochemical Properties

The physicochemical properties of this compound are determined by its constituent amino acids, both of which possess non-polar, aliphatic side chains. These properties are crucial for understanding its solubility, stability, and interactions in biological and experimental systems.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 230.30 g/mol | [4] |

| Exact Mass | 230.16304257 Da | [4] |

| XLogP3-AA | -2.2 | [4] |

| Topological Polar Surface Area | 92.4 Ų | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 6 | [4] |

| Heavy Atom Count | 16 |[4] |

Acidity (pKa) and Isoelectric Point (pI)

The pKa values for the terminal α-carboxyl and α-amino groups of the dipeptide have not been empirically published but can be estimated from the values of its constituent amino acids. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge.

Table 3: pKa Values of Constituent Amino Acids (at 25 °C)

| Amino Acid | pKa₁ (α-carboxyl) | pKa₂ (α-amino) | pI | Reference |

|---|---|---|---|---|

| Valine | 2.32 | 9.62 | 5.96 | [5] |

| Isoleucine | 2.36 | 9.60 | 6.02 |[5] |

For the this compound dipeptide, the N-terminal α-amino group (from Valine) and the C-terminal α-carboxyl group (from Isoleucine) are the primary ionizable groups. Their pKa values are expected to be in the ranges of ~8.0-9.7 for the amino group and ~2.3-3.5 for the carboxyl group.

Solubility

This compound is expected to be soluble in water due to the presence of the polar amino and carboxyl termini, which can form hydrogen bonds with water molecules.[6] The individual amino acid L-Valine has a documented water solubility of 85 g/L.[7][8] While quantitative data for the dipeptide is scarce, its zwitterionic nature at neutral pH enhances its aqueous solubility. It is expected to be partially soluble in polar organic solvents and poorly soluble in non-polar organic solvents.[8]

Synthesis and Purification

The synthesis of this compound is typically achieved using standard peptide synthesis methodologies, most commonly Solid-Phase Peptide Synthesis (SPPS).[9][10] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin.[10]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry, starting with an isoleucine-loaded resin.

-

Resin Preparation : Start with a pre-loaded Fmoc-Ile-Wang resin or equivalent. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection : To remove the Fmoc group from the isoleucine residue, treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF to remove residual piperidine.

-

Amino Acid Coupling :

-

Activate the next amino acid, Fmoc-Val-OH, by dissolving it in DMF with a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine).

-

Add the activated Fmoc-Val-OH solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing : After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.

-

Final Deprotection : Once the dipeptide is assembled, remove the final N-terminal Fmoc group from the valine residue using 20% piperidine in DMF as described in step 2.

-

Cleavage and Deprotection : Cleave the completed dipeptide from the resin and remove the side-chain protecting groups (if any) simultaneously. This is typically done using a cleavage cocktail, such as a mixture of Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours.

-

Product Precipitation and Purification :

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purify the crude this compound dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

-

Spectroscopic Characterization

The structural integrity and purity of synthesized this compound must be confirmed through analytical techniques, primarily mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide. The expected mass for the protonated molecule [M+H]⁺ is approximately 231.17 Da.

Tandem Mass Spectrometry (MS/MS) is employed for sequence verification.[11] The peptide is fragmented, typically via collision-induced dissociation (CID), at the peptide bond.[12] This fragmentation generates a series of characteristic 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus).[11]

Table 4: Expected Primary MS/MS Fragmentation Ions for this compound

| Ion Type | Sequence | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| b₁ | Val | 100.076 |

| y₁ | Ile | 132.102 |

| Precursor [M+H]⁺ | this compound | 231.170 |

Note: Masses are for the singly charged fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

-

¹H NMR : The proton NMR spectrum of this compound in a solvent like D₂O would show characteristic signals for the α-protons of both residues (typically 3.5-4.5 ppm), distinct signals for the branched aliphatic side chains of valine (two doublets for the γ-methyls around 0.9-1.0 ppm) and isoleucine (a triplet for the δ-methyl and a doublet for the γ-methyl), and signals for the β and γ protons.

-

¹³C NMR : The carbon NMR spectrum would show distinct signals for the two carbonyl carbons (around 170-180 ppm), the two α-carbons (around 55-65 ppm), and the carbons of the aliphatic side chains.[13]

Biological Context and Potential Applications

This compound is a natural product of protein digestion in biological systems.[1] Large proteins are broken down by proteases into smaller polypeptides and subsequently into di- and tripeptides, which can be absorbed by intestinal cells.

While specific signaling pathways for this compound are not extensively documented, dipeptides in general are an area of active research for their potential biological activities.

-

Bioactivity : Related dipeptides have demonstrated various biological effects. For instance, derivatives of the Leu-Val dipeptide have been synthesized and shown to possess antimicrobial and antimalarial properties.[13]

-

Antioxidant Properties : Dipeptides containing certain amino acids are known to have potent antioxidant activity by scavenging free radicals or chelating metal ions.[2] The potential for this compound in this regard warrants further investigation.

-

Drug Development : As stable, absorbable molecules, dipeptides serve as scaffolds in peptidomimetic drug design. Understanding the structure and properties of this compound is essential for its potential use in such applications.

References

- 1. Human Metabolome Database: Showing metabocard for Valylisoleucine (HMDB0029130) [hmdb.ca]

- 2. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H22N2O3 | CID 7010532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ile-Val | C11H22N2O3 | CID 449407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ch27 pKa and pI values [chem.ucalgary.ca]

- 6. CAS 41017-96-3: L-Isoleucyl-L-valine | CymitQuimica [cymitquimica.com]

- 7. Valine - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. bachem.com [bachem.com]

- 11. LESSONS IN DE NOVO PEPTIDE SEQUENCING BY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. google.com [google.com]

- 13. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Valine-Isoleucine Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of the valine-isoleucine (Val-Ile) dipeptide, a fundamental building block in peptide chemistry. Given the steric hindrance of both valine and isoleucine residues, the synthesis of this dipeptide presents unique challenges, requiring careful selection of protecting groups and coupling reagents to achieve high yields and purity. This document outlines established solid-phase and liquid-phase peptide synthesis strategies applicable to the this compound dipeptide, supported by detailed experimental protocols and comparative data.

Introduction

The valine-isoleucine (this compound) dipeptide is a simple yet important molecular entity in the fields of biochemistry and pharmaceutical development. As a component of larger peptides and proteins, its efficient synthesis is crucial for the development of novel therapeutics, biochemical probes, and research tools. Both valine and isoleucine are β-branched aliphatic amino acids, which can pose significant challenges during peptide bond formation due to steric hindrance. This guide details the primary methodologies for overcoming these challenges to produce high-purity this compound.

Synthesis Strategies: A Comparative Overview

The synthesis of the this compound dipeptide can be approached through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). Each strategy offers distinct advantages and is suited for different production scales and research needs.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely adopted technique for peptide synthesis, prized for its efficiency and amenability to automation. The growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing.[1] The stepwise assembly of the peptide from the C-terminus to the N-terminus is a hallmark of this method.[2]

Key Features of SPPS for this compound Synthesis:

-

Efficiency: Rapid cycles of coupling and deprotection.

-

Purification: Simplified workup procedures.

-

Scalability: Suitable for both small-scale research and larger-scale production.

Liquid-Phase Peptide Synthesis (LPPS)

Also known as solution-phase synthesis, LPPS involves the stepwise elongation of the peptide chain in a homogenous solution.[3] This classical approach allows for the purification of intermediates at each step, which can lead to a highly pure final product.[4] LPPS is particularly advantageous for large-scale synthesis where the cost of solid support can be prohibitive.

Key Features of LPPS for this compound Synthesis:

-

Scalability: Well-suited for the production of large quantities of the dipeptide.

-

Purity: Intermediate purification steps ensure a high-purity final product.

-

Flexibility: Allows for a wider range of solvents and reaction conditions.

Data Presentation: Synthesis Parameters and Outcomes

The following tables summarize representative quantitative data for the synthesis of a dipeptide with sterically hindered amino acids, which can be considered analogous to this compound. The data is based on typical yields and purities achieved in similar syntheses.

Table 1: Representative Data for Solid-Phase Synthesis of a Sterically Hindered Dipeptide

| Parameter | Value | Reference |

| Resin Loading Capacity | 0.5 mmol/g | [2] |

| Coupling Reagent | HBTU/DIEA | [5] |

| Coupling Time | 2 x 2 hours (Double Coupling) | [5] |

| Deprotection Reagent | 20% Piperidine in DMF | [2] |

| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | [6] |

| Crude Yield | 85% | [7] |

| Purity (by HPLC) | >90% | [2] |

Table 2: Representative Data for Liquid-Phase Synthesis of a Sterically Hindered Dipeptide

| Parameter | Value | Reference |

| Starting Scale (C-terminal amino acid ester) | 10 mmol | [4] |

| Coupling Reagent | DCC/HOBt | [4] |

| Reaction Time | 12-24 hours | [4] |

| N-terminal Deprotection | TFA/DCM (1:1) | [4] |

| C-terminal Deprotection (Hydrogenolysis) | H₂, Pd/C | [8] |

| Overall Yield | 75% | [4] |

| Purity (after crystallization) | >98% | [4] |

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis of the this compound dipeptide using both SPPS and LPPS methodologies.

Solid-Phase Synthesis of H-Val-Ile-OH (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of the this compound dipeptide on a Wang resin, yielding a C-terminal carboxylic acid.

Materials and Reagents:

-

Fmoc-L-Isoleucine-Wang resin

-

Fmoc-L-Valine-OH

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized Water

-

Diethyl ether (cold)

Protocol:

-

Resin Swelling: Swell the Fmoc-L-Isoleucine-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Coupling of Fmoc-L-Valine:

-

In a separate vessel, dissolve Fmoc-L-Valine-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature. Due to the steric hindrance of both residues, a second coupling is recommended.

-

Drain the solution and wash the resin with DMF (3x).

-

Repeat the coupling step with a freshly prepared activated Fmoc-L-Valine-OH solution for another 2 hours.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal valine.

-

Cleavage and Deprotection:

-

Dry the peptide-resin under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional TFA.

-

Concentrate the combined filtrate under reduced pressure.

-

-

Precipitation and Purification:

-

Precipitate the crude dipeptide by adding cold diethyl ether.

-

Centrifuge to collect the precipitate and wash with cold diethyl ether.

-

Dry the purified H-Val-Ile-OH dipeptide under vacuum.

-

Liquid-Phase Synthesis of H-Val-Ile-OH

This protocol details the synthesis of the this compound dipeptide in solution using Boc and Benzyl protecting groups.

Materials and Reagents:

-

Boc-L-Valine-OH

-

L-Isoleucine benzyl ester hydrochloride (H-Ile-OBzl·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Preparation of H-Ile-OBzl free base:

-

Dissolve H-Ile-OBzl·HCl (1.0 eq) in DCM.

-

Add DIEA (1.1 eq) and stir at room temperature for 30 minutes to neutralize the hydrochloride salt.

-

-

Coupling Reaction:

-

In a separate flask, dissolve Boc-L-Valine-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

-

Add the solution of free H-Ile-OBzl from step 1.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification of Boc-Val-Ile-OBzl:

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Boc-Val-Ile-OBzl.

-

-

N-terminal Boc Deprotection:

-

Dissolve the purified Boc-Val-Ile-OBzl (1.0 eq) in a 1:1 solution of TFA/DCM.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield H-Val-Ile-OBzl·TFA.

-

-

C-terminal Benzyl Deprotection (Hydrogenolysis):

-

Dissolve the H-Val-Ile-OBzl·TFA in methanol.

-

Add 10% Pd/C catalyst.

-

Stir the mixture under a hydrogen atmosphere (balloon) for 4-6 hours.

-

Filter the reaction mixture through Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final H-Val-Ile-OH dipeptide.

-

Visualizations of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the key logical steps in the synthesis of the this compound dipeptide.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

References

- 1. protein-nmr.org.uk [protein-nmr.org.uk]

- 2. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin | MDPI [mdpi.com]

- 3. bachem.com [bachem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

Val-Ile Dipeptide: A Technical Overview of its Presumed Mechanism of Action and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Val-Ile dipeptide, composed of the essential branched-chain amino acids (BCAAs) valine and isoleucine, is a subject of interest within the fields of biochemistry and pharmacology. While a specific, direct signaling mechanism of action for the this compound dipeptide itself has not been extensively elucidated in scientific literature, its biological effects are presumed to be primarily mediated through the metabolic pathways of its constituent amino acids following hydrolysis. This technical guide provides a comprehensive overview of the current understanding of the this compound dipeptide, focusing on the metabolic fate of valine and isoleucine, their established biological roles, and the experimental methodologies employed to study their effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development exploring the potential physiological impacts of this dipeptide.

Introduction: The this compound Dipeptide

The this compound dipeptide is a simple peptide formed from the amino acids valine and isoleucine linked by a peptide bond. As a dipeptide, it is readily absorbed in the intestine through peptide transporters like PEPT1 before being hydrolyzed into its constituent amino acids by intracellular peptidases. Therefore, the primary mechanism of action of orally administered this compound dipeptide is considered to be the systemic delivery of valine and isoleucine.

While some di- and tripeptides have been shown to exert biological activities beyond their nutritional value, specific evidence for a direct signaling role of the this compound dipeptide in mammalian systems is currently lacking. The focus of this guide, therefore, shifts to the well-documented metabolic and physiological roles of its constituent BCAAs.

Metabolic Fate and Core Pathways of Valine and Isoleucine

Upon intestinal absorption and subsequent hydrolysis, valine and isoleucine enter the systemic circulation and are taken up by various tissues, most notably skeletal muscle, for their metabolic functions. Unlike other amino acids, BCAAs are primarily catabolized in peripheral tissues rather than the liver due to lower levels of the initial catabolic enzyme, branched-chain aminotransferase (BCAT), in hepatocytes.

Catabolic Pathways

The catabolism of both valine and isoleucine is initiated by two common enzymatic steps:

-

Reversible Transamination: Catalyzed by branched-chain aminotransferase (BCAT), this step transfers the amino group to α-ketoglutarate, forming glutamate and the respective branched-chain α-keto acids (BCKAs): α-ketoisovalerate from valine and α-keto-β-methylvalerate from isoleucine.

-

Oxidative Decarboxylation: This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, leading to the formation of isobutyryl-CoA from valine and α-methylbutyryl-CoA from isoleucine.

Subsequently, the metabolic pathways diverge:

-

Valine Catabolism: Isobutyryl-CoA is further metabolized to propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid (TCA) cycle for energy production or gluconeogenesis.

-

Isoleucine Catabolism: α-methylbutyryl-CoA is catabolized to acetyl-CoA and propionyl-CoA. Acetyl-CoA can enter the TCA cycle or be used for fatty acid synthesis, while propionyl-CoA follows the same fate as in valine catabolism.

These pathways underscore the importance of valine and isoleucine in energy homeostasis.

Key Biological Roles and Potential Therapeutic Implications

The biological effects of the this compound dipeptide are a composite of the individual roles of valine and isoleucine.

Protein Synthesis and Muscle Metabolism

As essential amino acids, both valine and isoleucine are fundamental building blocks for protein synthesis. They are particularly important for muscle protein synthesis, and BCAA supplementation is common in sports nutrition to promote muscle repair and growth.

Energy Homeostasis

As detailed above, the catabolism of valine and isoleucine contributes to cellular energy production through the TCA cycle. During periods of fasting or prolonged exercise, BCAAs can serve as a significant energy source for skeletal muscle.

Regulation of Glucose Metabolism and Insulin Resistance

The role of BCAAs in glucose metabolism is complex. While they can promote insulin secretion, elevated circulating levels of BCAAs, including valine and isoleucine, have been associated with insulin resistance in obese and diabetic individuals. Research suggests that the accumulation of BCAA catabolic intermediates may impair insulin signaling. A study has shown that reducing dietary isoleucine or valine can restore metabolic health in diet-induced obese mice[1].

Cellular Stress Response

Under conditions of isoleucine deprivation, cells have been observed to misincorporate valine at isoleucine codons during protein translation. This substitution is a physiological adaptation to maintain protein synthesis and cellular function, highlighting the interplay between these two structurally similar amino acids[2][3].

Quantitative Data on the Metabolic Effects of Valine and Isoleucine

The following table summarizes key quantitative findings from studies investigating the metabolic effects of valine and isoleucine.

| Parameter | Organism/System | Condition | Key Findings | Reference |

| Metabolic Health | Mice | Diet-induced obesity | Reducing dietary isoleucine or valine rapidly restores metabolic health. | [1] |

| Insulin Sensitivity | Mice | Low isoleucine diet | Increased hepatic insulin sensitivity. | [1] |

| Energy Expenditure | Mice | Low isoleucine diet | Increased energy expenditure via the FGF21-UCP1 axis. | [1] |

| Protein Translation | Human Fibroblasts | Isoleucine deprivation | Valine supplementation fully restored translation to normal levels. | [2][3] |

| Cell Proliferation | Human Fibroblasts | Isoleucine deprivation | Antiproliferative effects were fully restored by valine supplementation. | [2][3] |

Experimental Protocols for Studying this compound and its Constituent Amino Acids

A variety of experimental methods are employed to investigate the biological effects of amino acids and their derivatives.

Cell Culture-Based Assays

-

Objective: To determine the direct cellular effects of this compound, valine, or isoleucine on cell viability, proliferation, and specific signaling pathways.

-

Methodology:

-

Cell Culture: Specific cell lines (e.g., hepatocytes, myocytes, adipocytes) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of the this compound dipeptide, valine, or isoleucine.

-

Analysis:

-

Proliferation Assays: MTT or BrdU assays are used to measure cell proliferation.

-

Western Blotting: To analyze the phosphorylation status and expression levels of key signaling proteins (e.g., in the insulin signaling pathway like Akt, mTOR).

-

Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure changes in the expression of target genes.

-

Metabolomics: Mass spectrometry-based techniques are used to analyze changes in intracellular metabolite concentrations.

-

-

In Vivo Animal Studies

-

Objective: To investigate the systemic effects of this compound dipeptide supplementation on metabolism, growth, and disease models.

-

Methodology:

-

Animal Model: Rodent models (e.g., mice, rats) are commonly used, often with diet-induced obesity or genetic modifications.

-

Dietary Supplementation: The this compound dipeptide, valine, or isoleucine is administered through the diet or by oral gavage.

-

Monitoring: Body weight, food intake, and other physiological parameters are monitored regularly.

-

Metabolic Phenotyping: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis.

-

Tissue Analysis: At the end of the study, tissues (e.g., liver, muscle, adipose tissue) are collected for histological, biochemical, and molecular analyses.

-

Broader Context and Future Directions

While the this compound dipeptide itself does not have a well-defined, direct signaling role, the study of dipeptides containing valine is an active area of research. For instance, some studies have explored the antimicrobial and antimalarial potential of novel Leu-Val based dipeptides[4]. This suggests that dipeptides containing BCAAs could be engineered to have specific biological activities.

Future research on the this compound dipeptide could focus on:

-

Investigating potential direct biological effects that are independent of its hydrolysis into constituent amino acids.

-

Exploring its efficacy as a delivery vehicle for valine and isoleucine in specific clinical contexts, such as in patients with malabsorption syndromes.

-

Examining its role in modulating the gut microbiome, as dipeptides can be utilized by gut bacteria.

Conclusion

References

- 1. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isoleucine-to-valine substitutions support cellular physiology during isoleucine deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Valine and Isoleucine Metabolism in the Context of Branched-Chain Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathways of the branched-chain amino acids (BCAAs) valine and isoleucine, their regulation, and their intricate relationship with key signaling networks. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the described molecular processes.

Core Metabolism of Valine and Isoleucine

Valine and isoleucine, along with leucine, are essential amino acids characterized by their non-linear, branched aliphatic side chains. Unlike most other amino acids, the initial catabolism of BCAAs does not primarily occur in the liver but rather in extrahepatic tissues, predominantly skeletal muscle.[1][2] This section details the sequential enzymatic reactions that constitute the catabolic pathways of valine and isoleucine.

Reversible Transamination: The First Step

The catabolism of both valine and isoleucine is initiated by a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs).[2] This reaction involves the transfer of an amino group from the BCAA to α-ketoglutarate, yielding the corresponding branched-chain α-keto acid (BCKA) and glutamate.[2] There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[2] BCAT2 is the predominant isoform in most tissues, including skeletal muscle.[2]

-

Valine is converted to α-ketoisovalerate (KIV) .

-

Isoleucine is converted to α-keto-β-methylvalerate (KMV) .

Irreversible Oxidative Decarboxylation: The Commitment Step

The second and rate-limiting step in BCAA catabolism is the irreversible oxidative decarboxylation of the BCKAs, a reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1] This multi-enzyme complex is structurally and functionally analogous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[2] The BCKDH complex catalyzes the conversion of the BCKAs into their respective acyl-CoA derivatives:[1]

-

KIV is converted to isobutyryl-CoA .

-

KMV is converted to α-methylbutyryl-CoA .

The activity of the BCKDH complex is a critical regulatory point in BCAA metabolism and is tightly controlled by phosphorylation and dephosphorylation.[1] Phosphorylation by BCKDH kinase (BCKDK) inactivates the complex, while dephosphorylation by protein phosphatase 2Cm (PP2Cm) activates it.[2]

Subsequent Catabolic Pathways

Following the BCKDH-catalyzed reaction, the catabolic pathways for the acyl-CoA derivatives of valine and isoleucine diverge.

Valine Catabolism: Isobutyryl-CoA is further metabolized through a series of reactions to ultimately yield propionyl-CoA , which can then be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle.[3] Thus, valine is considered a glucogenic amino acid.

Isoleucine Catabolism: α-methylbutyryl-CoA undergoes further degradation to produce both acetyl-CoA and propionyl-CoA .[3] The acetyl-CoA can be oxidized in the TCA cycle or used for fatty acid synthesis, while the propionyl-CoA is converted to succinyl-CoA.[3] Consequently, isoleucine is classified as both a glucogenic and ketogenic amino acid.

Quantitative Data on BCAA Metabolism

The concentrations of BCAAs and their metabolites, as well as the kinetic properties of the key enzymes involved in their catabolism, are crucial parameters for understanding the metabolic state of an organism. This section presents a summary of these quantitative data in a structured format.

Table 1: Typical Concentrations of Valine, Isoleucine, and their α-Ketoacids in Human Plasma

| Analyte | Concentration Range (μM) |

| Valine | 150 - 300 |

| Isoleucine | 50 - 100 |

| α-Ketoisovalerate (KIV) | 10 - 30 |

| α-Keto-β-methylvalerate (KMV) | 5 - 15 |

Note: Concentrations can vary based on factors such as diet, fasting state, and physiological condition.

Table 2: Kinetic Parameters of Key Enzymes in Valine and Isoleucine Metabolism

| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg protein) |

| BCAT2 (human, mitochondrial) | Valine | ~1.0 | Not consistently reported |

| Isoleucine | ~0.5 | Not consistently reported | |

| α-Ketoglutarate | ~0.3 | Not consistently reported | |

| BCKDH complex (bovine kidney) | α-Ketoisovalerate (KIV) | 0.03 - 0.05 | ~10-20 |

| α-Keto-β-methylvalerate (KMV) | 0.02 - 0.04 | ~10-20 |

Note: Kinetic parameters can vary significantly depending on the species, tissue source, and assay conditions.

Signaling Pathways Intertwined with BCAA Metabolism

BCAAs, particularly leucine, are not only metabolic substrates but also potent signaling molecules that regulate critical cellular processes, most notably through the mechanistic target of rapamycin (mTOR) and insulin signaling pathways.

The mTOR Signaling Pathway

The mTOR complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and protein synthesis.[4] Leucine is a well-established activator of mTORC1.[4] While valine and isoleucine have a less potent effect, they can also contribute to mTORC1 activation. The activation of mTORC1 by BCAAs is a complex process involving the Rag GTPases and their interaction with the lysosome.

Crosstalk with Insulin Signaling

Elevated levels of BCAAs have been associated with insulin resistance, a hallmark of type 2 diabetes.[5] One proposed mechanism for this link involves the chronic activation of mTORC1 by excess BCAAs, which can lead to the phosphorylation and inhibition of insulin receptor substrate 1 (IRS-1), a key mediator of insulin signaling.[5] This inhibitory feedback loop impairs the downstream effects of insulin, including glucose uptake.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study valine and isoleucine metabolism.

Quantification of BCAAs and BCKAs by LC-MS/MS

This protocol describes a common method for the simultaneous quantification of BCAAs and their corresponding BCKAs in plasma or tissue samples.

Materials:

-

Plasma or tissue homogenate

-

Internal standards (stable isotope-labeled BCAAs and BCKAs)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

To 50 µL of plasma or tissue homogenate, add 10 µL of internal standard solution.

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

-

Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Quantify the analytes by comparing the peak area ratios of the endogenous compounds to their corresponding internal standards against a standard curve.

-

BCAT Activity Assay

This spectrophotometric assay measures the activity of BCAT by coupling the production of glutamate to the oxidation of NADH by glutamate dehydrogenase.

Materials:

-

Tissue homogenate

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Valine or Isoleucine solution

-

α-Ketoglutarate solution

-

NADH solution

-

Glutamate dehydrogenase (GDH)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, valine or isoleucine, α-ketoglutarate, and NADH.

-

Add the tissue homogenate to the reaction mixture.

-

Initiate the reaction by adding GDH.

-

Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Calculate the BCAT activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

BCKDH Activity Assay

This radiometric assay measures the activity of the BCKDH complex by quantifying the release of ¹⁴CO₂ from a radiolabeled BCKA substrate.

Materials:

-

Mitochondrial fraction isolated from tissue

-

Assay buffer (e.g., 30 mM potassium phosphate, pH 7.4)

-

[1-¹⁴C]-labeled KIV or KMV

-

NAD⁺

-

Coenzyme A (CoA)

-

Thiamine pyrophosphate (TPP)

-

MgCl₂

-

Scintillation vials and cocktail

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD⁺, CoA, TPP, and MgCl₂.

-

Add the mitochondrial fraction to the reaction mixture.

-

Initiate the reaction by adding the [1-¹⁴C]-labeled BCKA substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a strong acid (e.g., perchloric acid), which also facilitates the release of ¹⁴CO₂.

-

Trap the released ¹⁴CO₂ in a suitable absorbent (e.g., a filter paper soaked in a basic solution) placed in a sealed vial.

-

Measure the radioactivity of the trapped ¹⁴CO₂ using liquid scintillation counting.

-

Calculate the BCKDH activity based on the amount of ¹⁴CO₂ produced per unit of time and protein.

Western Blot Analysis of mTOR and Insulin Signaling Proteins

This protocol outlines the steps for detecting the abundance and phosphorylation status of key proteins in the mTOR and insulin signaling pathways.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-p-S6K1, anti-S6K1, anti-p-IRS1, anti-IRS1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then incubate with a chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative abundance and phosphorylation status of the target proteins.

Conclusion

The metabolism of valine and isoleucine is a tightly regulated process with profound implications for cellular signaling and overall metabolic health. An in-depth understanding of the core metabolic pathways, their quantitative aspects, and their interplay with signaling networks such as mTOR and insulin is crucial for researchers and professionals in the fields of metabolic disease, nutrition, and drug development. The experimental protocols provided in this guide offer a foundation for the rigorous investigation of BCAA metabolism and its role in health and disease. Further research in this area holds the promise of identifying novel therapeutic targets for a range of metabolic disorders.

References

- 1. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]

- 4. Cytosolic Branched Chain Aminotransferase (BCATc) Regulates mTORC1 Signaling and Glycolytic Metabolism in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Valine-Isoleucine (Val-Ile) Dipeptide: A Historical and Methodological Overview

Introduction

The Valine-Isoleucine (Val-Ile) dipeptide, a molecule formed from the amino acids valine and isoleucine, does not possess a singular, notable history of discovery in the manner of landmark bioactive peptides like insulin or oxytocin. Instead, its story is intrinsically linked to the individual discovery of its constituent amino acids and the revolutionary development of peptide synthesis chemistry. This guide provides a comprehensive overview of this compound, framed within the historical context of amino acid and peptide science, and details the modern methodologies for its synthesis and analysis. It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this and similar small peptides. This compound is primarily recognized as an intermediate product of protein digestion and catabolism.[1]

Section 1: Historical Context

The history of this compound is a composite of three key scientific narratives: the discovery of its constituent amino acids, the conceptualization of the peptide bond, and the development of methods for chemical peptide synthesis.

1.1 Discovery of the Constituent Amino Acids

-

Valine (Val): Valine was first isolated from casein in 1901 by the renowned German chemist Hermann Emil Fischer.[] Its name is derived from valeric acid, which in turn is named after the valerian plant where the acid is found.[] Valine is an essential, nonpolar, aliphatic amino acid, meaning it cannot be synthesized by the human body and must be obtained from dietary sources.[3][4]

-

Isoleucine (Ile): Isoleucine is another essential branched-chain amino acid (BCAA) with a chemical formula identical to leucine, making them isomers. It is classified as a non-polar, aliphatic amino acid.[5] The discovery of the final common amino acid, threonine, in 1935 by William Cumming Rose, completed the set of 20 proteinogenic amino acids and solidified the foundational knowledge of protein composition.

1.2 The Peptide Theory

In 1902, just a year after the isolation of valine, Emil Fischer, along with Franz Hofmeister, independently proposed the revolutionary concept that proteins were composed of amino acids linked together by amide bonds, which Fischer termed "peptide bonds." This theory laid the conceptual groundwork for understanding the primary structure of proteins and peptides like this compound.

Section 2: Physicochemical and Biological Properties

As a dipeptide, the properties of this compound are largely determined by the characteristics of its constituent amino acids. Both valine and isoleucine are hydrophobic, branched-chain amino acids.

2.1 Physicochemical Data

The quantitative properties of the this compound dipeptide and its constituent amino acids are summarized below.

| Property | Valine (Val) | Isoleucine (Ile) | This compound Dipeptide |

| Molecular Formula | C₅H₁₁NO₂ | C₆H₁₃NO₂ | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 117.15 g/mol | 131.17 g/mol | 230.30 g/mol [6] |

| Classification | Nonpolar, Aliphatic | Nonpolar, Aliphatic | Dipeptide[1] |

| Essential Amino Acid | Yes | Yes | N/A |

| IUPAC Name | (2S)-2-amino-3-methylbutanoic acid | (2S,3S)-2-amino-3-methylpentanoic acid | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoic acid |

2.2 Biological Significance

While this compound itself is not known to have a specific signaling or hormonal role, its components are vital. As branched-chain amino acids (BCAAs), valine and isoleucine are crucial for:

-

Protein Synthesis: They are fundamental building blocks for proteins throughout the body.

-

Muscle Metabolism: BCAAs are metabolized directly in the muscle and can be used as an energy source, playing a key role in muscle growth and tissue repair.[]

-

Metabolic Signaling: The ratio of valine to isoleucine in the diet has been shown to impact carcass characteristics and meat quality in animal studies, suggesting a role in regulating amino acid and fatty acid metabolism.[7]

This compound is considered an incomplete breakdown product of protein digestion or catabolism, representing a transient state before further proteolysis into individual amino acids.[1]

Section 3: Synthesis and Experimental Protocols

The creation of a this compound dipeptide is a straightforward process using modern peptide synthesis techniques. The most common and efficient method is Solid-Phase Peptide Synthesis (SPPS).

3.1 Overview of Solid-Phase Peptide Synthesis (SPPS)

Developed by Robert Bruce Merrifield (Nobel Prize in Chemistry, 1984), SPPS revolutionized peptide synthesis. The core principle involves anchoring the C-terminal amino acid (in this case, Isoleucine) to an insoluble polymer resin. The subsequent amino acids (Valine) are then added sequentially in a cycle of deprotection and coupling steps. The solid support allows for easy removal of excess reagents and byproducts by simple filtration and washing.

3.2 Detailed Experimental Protocol: Fmoc-SPPS for this compound

This protocol outlines the synthesis of this compound using the common Fluorenylmethyloxycarbonyl (Fmoc) protection strategy.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Ile-OH

-

Fmoc-Val-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Diethyl ether

Procedure:

-

Resin Preparation:

-

Swell the Rink Amide MBHA resin in DMF for 15-30 minutes in a reaction vessel.

-

Drain the DMF.

-

-

First Amino Acid Coupling (Isoleucine):

-

Fmoc Deprotection (of the resin's linker): Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a 15-minute agitation.

-

Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

Coupling:

-

In a separate vial, dissolve Fmoc-Ile-OH (4 eq.), HCTU (3.9 eq.), and DIEA (8 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

-

-

Second Amino Acid Coupling (Valine):

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound Isoleucine by treating with 20% piperidine in DMF as described above.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling:

-

Activate Fmoc-Val-OH using the same HCTU/DIEA method.

-

Add the activated valine solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Final Fmoc Deprotection:

-

Remove the final Fmoc group from the N-terminal valine using 20% piperidine in DMF.

-

Wash thoroughly with DMF and then DCM.

-

Dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Add the cold cleavage cocktail (TFA/TIS/Water) to the dried resin.

-

Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups (though Val and Ile do not have them).

-

Filter to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

-

Purification and Analysis:

-

The crude peptide is typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

The identity and purity of the final this compound dipeptide are confirmed by Mass Spectrometry (e.g., LC-MS/MS) and HPLC analysis.

-

3.3 Visualization of SPPS Workflow

Below is a diagram illustrating the key steps in the Solid-Phase Peptide Synthesis cycle for this compound.

References

- 1. Human Metabolome Database: Showing metabocard for Valylisoleucine (HMDB0029130) [hmdb.ca]

- 3. Valine - Wikipedia [en.wikipedia.org]

- 4. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 5. rapidnovor.com [rapidnovor.com]

- 6. Ile-Val | C11H22N2O3 | CID 449407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

Physicochemical Characteristics of Valyl-Isoleucine (Val-Ile): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valyl-Isoleucine (Val-Ile) is a dipeptide composed of two essential branched-chain amino acids, valine and isoleucine. As a fundamental building block of proteins and a potential bioactive molecule, a thorough understanding of its physicochemical characteristics is crucial for researchers in various fields, including biochemistry, drug discovery, and proteomics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, methods for their determination, and insights into its potential biological relevance.

Core Physicochemical Properties

The physicochemical properties of this compound are dictated by the individual characteristics of its constituent amino acids, valine and isoleucine, and the formation of the peptide bond. Both amino acids possess nonpolar, aliphatic side chains, rendering the dipeptide hydrophobic.

Quantitative Data Summary

A summary of the key quantitative physicochemical parameters for this compound is presented in Table 1. It is important to note that while some properties are computationally predicted, they provide valuable estimations in the absence of extensive experimental data.

| Property | Value (Unit) | Data Source |

| Molecular Weight | 230.30 g/mol | Computed (PubChem)[1] |

| Molecular Formula | C₁₁H₂₂N₂O₃ | Computed (PubChem)[1] |

| Isoelectric Point (pI) | ~5.97 | Calculated |

| XLogP3 | -2.2 | Computed (PubChem)[1] |

| Solubility in Water | Predicted to be low | Inferred from hydrophobicity |

Table 1: Summary of Physicochemical Properties of this compound.

Experimental and Predictive Methodologies

Isoelectric Point (pI) Determination

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like this compound, which lacks ionizable side chains, the pI can be estimated by averaging the pKa values of the terminal α-amino group and the terminal α-carboxyl group.

Theoretical Calculation of pI:

The pI of a peptide can be calculated using the following equation for peptides with no ionizable side chains:

pI = (pKa₁ + pKa₂) / 2

Where:

-

pKa₁ is the acid dissociation constant of the C-terminal carboxyl group.

-

pKa₂ is the acid dissociation constant of the N-terminal amino group.

For this compound, the approximate pKa values are:

-

pKa (Valine's α-carboxyl group) ≈ 2.32

-

pKa (Isoleucine's α-amino group) ≈ 9.60

Therefore, the calculated pI is approximately 5.96 .

Experimental Protocol for Isoelectric Focusing (IEF):

Isoelectric focusing is an electrophoretic technique used to separate molecules based on their isoelectric point.

-

Gel Preparation: A polyacrylamide or agarose gel with a stable pH gradient is prepared. Commercially available precast gels are often used for convenience and reproducibility.

-

Sample Preparation: The this compound dipeptide is dissolved in a suitable buffer with a low ionic strength to ensure it carries a charge and can migrate in the electric field.

-

Electrophoresis: The sample is applied to the gel, and an electric field is applied across the gradient. The dipeptide will migrate towards the electrode with the opposite charge.

-

Focusing: As the dipeptide moves through the pH gradient, its net charge changes. It will continue to migrate until it reaches the point in the gel where the pH equals its pI, at which point it will have no net charge and cease to move.

-

Detection: The position of the focused dipeptide band is visualized using appropriate staining methods, such as Coomassie Brilliant Blue or silver staining. The pI is then determined by comparing the position of the band to a standard pI marker run on the same gel.

Solubility Determination

The solubility of a peptide is a critical parameter, particularly in drug development. Due to its hydrophobic nature, this compound is expected to have limited solubility in aqueous solutions.

Experimental Protocol for Solubility Measurement (Shake-Flask Method):

-

Sample Preparation: An excess amount of the this compound dipeptide is added to a known volume of the solvent (e.g., purified water) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is centrifuged or filtered to separate the saturated solution from the excess solid.

-

Quantification: The concentration of the dipeptide in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Calculation: The solubility is expressed as the concentration of the dipeptide in the saturated solution (e.g., in mg/mL or mol/L).

Hydrophobicity Determination (logP)

The partition coefficient (logP) is a measure of the hydrophobicity of a compound and is defined as the ratio of its concentration in a nonpolar solvent (e.g., n-octanol) to its concentration in a polar solvent (e.g., water) at equilibrium.

Experimental Protocol for logP Determination (Shake-Flask Method):

-

Solvent Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation of the two phases.

-

Partitioning: A known amount of the this compound dipeptide is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.

-

Equilibration: The mixture is shaken for a defined period to allow the dipeptide to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the dipeptide in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Biological Relevance

While specific signaling pathways directly involving the dipeptide this compound are not well-documented, its role as a metabolite is recognized.[1] Dipeptides are products of protein digestion and can be absorbed by intestinal cells through specific transporters. They can also be generated intracellularly through protein degradation. As a constituent of proteins, this compound is essential for normal cellular function. Further research is needed to elucidate any specific signaling or regulatory roles of this dipeptide.

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of the this compound dipeptide.

References

Val-Ile Dipeptide Signaling: An Uncharted Territory in Cellular Communication

A comprehensive review of the current scientific literature reveals a notable absence of a defined Val-Ile dipeptide-specific signaling pathway. While the dipeptide composed of valine and isoleucine is recognized as a metabolite, there is no substantial evidence to suggest it functions as a signaling molecule that triggers a dedicated intracellular cascade through a specific receptor. Consequently, the creation of an in-depth technical guide detailing its signaling mechanisms, complete with quantitative data, experimental protocols, and pathway diagrams, is not feasible at this time.

This document will instead provide a broader overview of dipeptide signaling as a concept, explore the known biological roles of the constituent amino acids valine and isoleucine, and summarize the current understanding of this compound's function.

The Emerging Field of Dipeptide Signaling

While a specific pathway for this compound remains elusive, the broader concept of dipeptides acting as signaling molecules is an emerging area of research. In various biological systems, certain dipeptides have been shown to elicit cellular responses. For instance, in plants, dipeptides are involved in nitrogen transport and have been linked to the Target of Rapamycin (TOR) signaling pathway, a central regulator of growth and metabolism.[1][2] In the realm of microbiology, cyclic dipeptides are known to function as quorum-sensing molecules, enabling bacteria to communicate and coordinate group behaviors.[3] Furthermore, specific γ-glutamyl dipeptides have been observed to activate the protein kinase A pathway in yeast, demonstrating a direct signaling role.[4]

These examples highlight that the biological activity of dipeptides can extend beyond their simple nutritional value as a source of amino acids. However, it is crucial to note that these signaling functions are specific to the dipeptides and cannot be generalized to all dipeptides, including this compound.

The Roles of Valine and Isoleucine in Cellular Signaling

In contrast to the dipeptide, the individual branched-chain amino acids (BCAAs) L-valine and L-isoleucine are well-established regulators of cellular signaling, primarily in the context of nutrient sensing. These amino acids can influence key metabolic pathways, most notably the insulin-like growth factor 1 (IGF-1) and mammalian target of rapamycin complex 1 (mTORC1) signaling pathways. These pathways are critical for controlling protein synthesis, cell growth, and proliferation. The signaling functions of valine and isoleucine are integral to how cells sense and respond to nutrient availability, thereby coordinating metabolic processes with growth.

Current Understanding of the this compound Dipeptide

The this compound dipeptide is cataloged in chemical and biological databases, such as PubChem, primarily detailing its physicochemical properties.[5][6] It is recognized as a metabolite, suggesting its primary role is likely within the nutritional and metabolic framework of the cell, where it can be hydrolyzed into its constituent amino acids, valine and isoleucine. These amino acids can then be utilized for protein synthesis or enter catabolic pathways for energy production.

There is a lack of scientific literature describing a specific receptor that recognizes the this compound dipeptide or any downstream signaling events that would be initiated by such a binding event. Research involving this compound has largely been in the context of its presence in peptide sequences of larger proteins or in nutritional studies examining the combined effects of valine and isoleucine.

Hypothetical Signaling and Experimental Workflow

While no specific this compound signaling pathway has been identified, a hypothetical workflow for investigating such a possibility can be outlined. This serves as a conceptual framework for future research rather than a description of established protocols.

Caption: A hypothetical workflow for the discovery and validation of a this compound dipeptide signaling pathway.

References

- 1. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana [frontiersin.org]

- 3. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus [mdpi.com]

- 4. Peptides induce persistent signaling from endosomes by a nutrient transceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ile-Val | C11H22N2O3 | CID 449407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C11H22N2O3 | CID 7010532 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cellular Transport Mechanisms for Val-Ile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular transport mechanisms for the dipeptide Valyl-Isoleucine (Val-Ile). While direct kinetic data for this compound is not extensively available in public literature, this document synthesizes the current understanding of its transport by drawing upon the well-characterized mechanisms of the Proton-Coupled Oligopeptide Transporter (POT) family, specifically PepT1 (SLC15A1) and PepT2 (SLC15A2). These transporters are responsible for the absorption and reabsorption of a vast array of di- and tripeptides. This guide details the function and characteristics of PepT1 and PepT2, presents comparative kinetic data for structurally similar neutral dipeptides, and provides detailed experimental protocols for the investigation of this compound transport. Visualizations of key transport pathways and experimental workflows are included to facilitate a deeper understanding of the underlying processes.

Introduction

The intestinal absorption and cellular uptake of di- and tripeptides are critical physiological processes for nitrogen assimilation and are of significant interest in the field of drug development for improving the oral bioavailability of peptide-based therapeutics. The dipeptide this compound, composed of two essential branched-chain amino acids, is presumed to be transported across cellular membranes by specialized carrier proteins. Understanding the kinetics and mechanisms of this compound transport is fundamental for applications in nutrition, pharmacology, and drug delivery.

This guide focuses on the primary transporters involved in dipeptide transport, their kinetic properties, and the experimental methodologies required to characterize the cellular transport of this compound.

Primary Transport Mechanisms: The Proton-Coupled Oligopeptide Transporter (POT) Family

The transport of di- and tripeptides, including likely that of this compound, is predominantly mediated by the Proton-Coupled Oligopeptide Transporter (POT) family, also known as the Solute Carrier 15 (SLC15) family.[1] The two best-characterized members of this family are PepT1 and PepT2.[1]

-

PepT1 (SLC15A1): This is a high-capacity, low-affinity transporter primarily expressed on the apical membrane of intestinal epithelial cells, where it plays a crucial role in the absorption of dietary peptides.[2] It is also found in the kidney proximal tubules.[2] PepT1 is known for its broad substrate specificity, transporting most of the 400 possible dipeptides and 8000 possible tripeptides.[3] The transport process is energized by an inwardly directed proton gradient, which allows for the uptake of peptides against a concentration gradient.[4]

-

PepT2 (SLC15A2): In contrast to PepT1, PepT2 is a low-capacity, high-affinity transporter.[5] It is predominantly expressed in the kidneys for the reabsorption of peptides from the glomerular filtrate, and is also found in other tissues, including the brain, lungs, and epithelial cells of the choroid plexus.[5][6] PepT2 also exhibits broad substrate specificity.[3][6]

Both transporters recognize a wide array of di- and tripeptides, and their affinity for a particular substrate is influenced by factors such as charge, hydrophobicity, size, and the stereochemistry of the constituent amino acids.[7][8]

Quantitative Data Presentation: Comparative Transport Kinetics

| Dipeptide | Transporter | Km (mM) | Experimental System | Reference |

| Glycyl-sarcosine (Gly-Sar) | hPepT1 | 0.7 - 2.4 | Caco-2 cells | [9] |

| Glycyl-sarcosine (Gly-Sar) | rPepT1 | 5.1 ± 1.4 | Caco-2 cells | [9] |

| Glycylglycine (Gly-Gly) | hPepT1 | 1.64 (pH 6.0) | Vesicles | [4] |

| Glycylglycine (Gly-Gly) | hPepT1 | 50.07 (pH 8.0) | Vesicles | [4] |

| Alanine-Alanine (Ala-Ala) | YePEPT | 0.0573 | E. coli cells | [10] |

| D-Phenylalanine-L-Alanine | rPepT2 | - | Xenopus oocytes | [11] |

hPepT1: human PepT1, rPepT1: rat PepT1, rPepT2: rat PepT2, YePEPT: Yersinia enterocolitica peptide transporter.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of this compound transport via PepT1.

Caption: Experimental workflow for characterizing this compound transport.

Experimental Protocols

The following are generalized protocols that can be adapted to study the cellular transport of this compound.

Cell Culture

-

Caco-2 Cells:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[12][13]

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

For transepithelial transport assays, seed Caco-2 cells on Transwell permeable supports and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[14][15]

-

Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter.[14][15][16][17]

-

-

HEK293 Cells:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[18][19]

-

For transporter studies, transfect the cells with a plasmid encoding human PepT1 or PepT2 using a suitable transfection reagent.[18][20]

-

Select for stably transfected cells using an appropriate selection antibiotic.

-

Verify the expression and function of the transporter using a known substrate before proceeding with experiments with this compound.

-

Uptake and Competitive Inhibition Assays

This protocol is designed to determine the affinity of this compound for a peptide transporter through competitive inhibition of a radiolabeled substrate.

-

Cell Preparation:

-

Seed Caco-2 or HEK293-PepT1/PepT2 cells in 24- or 48-well plates and grow to confluence.

-

On the day of the experiment, wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with MES, pH 6.0).[21]

-

-

Inhibition Assay:

-

Prepare solutions of a radiolabeled substrate (e.g., [14C]Gly-Sar) at a concentration below its Km in transport buffer.

-

Prepare a range of concentrations of the unlabeled competitor, this compound, in the transport buffer.

-

Pre-incubate the cells with the this compound solutions for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake by adding the radiolabeled substrate solution to the wells.

-

Incubate for a predetermined time (e.g., 5-10 minutes), ensuring the uptake is in the linear range.

-

Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.

-

-

Quantification:

-

Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).[21]

-

Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) for normalization.

-

-

Data Analysis:

-

Calculate the rate of uptake of the radiolabeled substrate at each concentration of this compound.

-

Plot the percentage of inhibition of uptake versus the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled substrate) by non-linear regression analysis.

-

Transepithelial Transport Assay

This protocol is for measuring the apical to basolateral transport of this compound across a Caco-2 cell monolayer.

-

Monolayer Preparation:

-

Use Caco-2 cells cultured on Transwell inserts for 21-25 days.

-

Confirm monolayer integrity by measuring TEER values.

-

-

Transport Experiment:

-

Wash both the apical and basolateral sides of the Transwell inserts with pre-warmed transport buffer (apical pH 6.0, basolateral pH 7.4).

-

Add the transport buffer containing a known concentration of this compound to the apical chamber.

-

Add fresh transport buffer to the basolateral chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time intervals, collect samples from the basolateral chamber and replace with fresh transport buffer.

-

Also, collect a sample from the apical chamber at the beginning and end of the experiment.

-

-

Quantification:

-